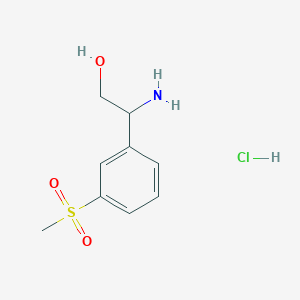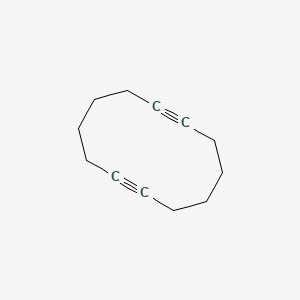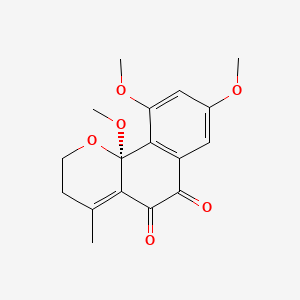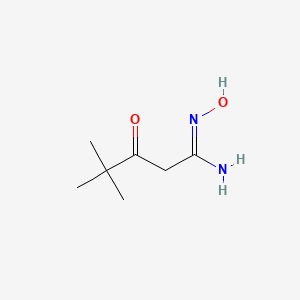
Gallium;2-chloro-3,4,5-trichlorooxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium;2-chloro-3,4,5-trichlorooxybenzoate is a complex organometallic compound that combines the properties of gallium with a chlorinated benzoate ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gallium;2-chloro-3,4,5-trichlorooxybenzoate typically involves the reaction of gallium salts with 2-chloro-3,4,5-trichlorooxybenzoic acid. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gallium center. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, often involving the benzoate ligand. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the benzoate ligand can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Reduced benzoate derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
科学研究应用
Gallium;2-chloro-3,4,5-trichlorooxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of gallium, which can disrupt bacterial iron metabolism.
Medicine: Explored for its anticancer properties, as gallium compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the unique electronic properties of gallium.
作用机制
The mechanism of action of Gallium;2-chloro-3,4,5-trichlorooxybenzoate involves several pathways:
Molecular Targets: The compound targets enzymes and proteins that are involved in cellular metabolism. Gallium ions can mimic iron ions, disrupting processes that are dependent on iron.
Pathways Involved: The inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, is a key pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects.
相似化合物的比较
Gallium;2-chloro-3,4,5-trichlorooxybenzoate can be compared with other gallium-based compounds and chlorinated benzoates:
Similar Compounds:
Uniqueness:
Gallium Nitrate: Primarily used in medicine for its anticancer properties, but lacks the specific ligand structure of this compound.
Gallium Arsenide: Widely used in electronics and optoelectronics, but does not possess the same chemical reactivity as the benzoate compound.
2-Chlorobenzoic Acid and 3,4,5-Trichlorobenzoic Acid: These compounds are simpler and lack the metal center, limiting their applications compared to the organometallic this compound.
属性
分子式 |
C21H3Cl12GaO15 |
|---|---|
分子量 |
990.4 g/mol |
IUPAC 名称 |
gallium;2-chloro-3,4,5-trichlorooxybenzoate |
InChI |
InChI=1S/3C7H2Cl4O5.Ga/c3*8-4-2(7(12)13)1-3(14-9)5(15-10)6(4)16-11;/h3*1H,(H,12,13);/q;;;+3/p-3 |
InChI 键 |
DOMVWGJUXOZGEL-UHFFFAOYSA-K |
规范 SMILES |
C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].[Ga+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)








